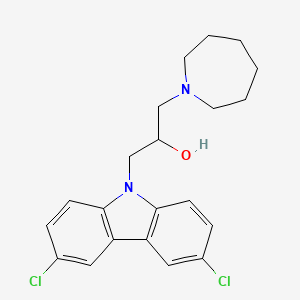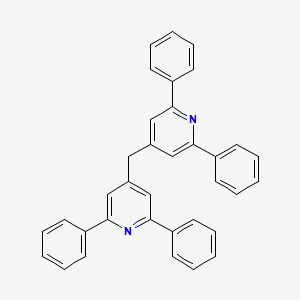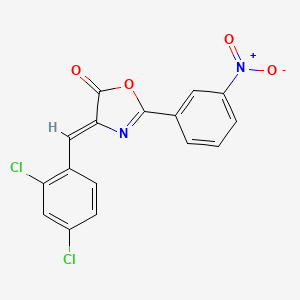![molecular formula C27H44Ge3O B11711185 Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether is a unique organogermanium compound with the molecular formula C27H44Ge3O . This compound is known for its distinctive structure, which includes three trimethylgermyl groups attached to a cyclohexyl ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether typically involves the reaction of phenyl ether with 1,3,5-tris(trimethylgermyl)cyclohexane under specific conditions. The Williamson ether synthesis is a common method used, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often require a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale ether synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether bond is cleaved and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates, and strong bases like NaH or Ag2O
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether involves its interaction with molecular targets through its ether and germanium groups. These interactions can influence various biochemical pathways, although detailed studies on its specific mechanisms are limited .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl ether
- 4-(Trimethylsilyl)phenyl ether
- 4-(Triphenylsilyl)phenyl ether
- 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
- 4-(Tert-butyl)-phenyl phenyl ether
- Hexyl 2-(1,3,4-oxadiazol-2-yl)phenyl ether
- 4-(Picrylamino)phenyl ether
- Butyl 4-(tert-pentyl)-phenyl ether
- N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-3-(trimethylgermyl)propanamide
- Pentyl phenyl ether
Uniqueness
Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether is unique due to the presence of three trimethylgermyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it a valuable compound for specialized research and industrial applications.
Properties
Molecular Formula |
C27H44Ge3O |
|---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
trimethyl-[1-(4-phenoxyphenyl)-3,5-bis(trimethylgermyl)cyclohexyl]germane |
InChI |
InChI=1S/C27H44Ge3O/c1-28(2,3)23-19-24(29(4,5)6)21-27(20-23,30(7,8)9)22-15-17-26(18-16-22)31-25-13-11-10-12-14-25/h10-18,23-24H,19-21H2,1-9H3 |
InChI Key |
PBEHCANIAOQZRY-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C1CC(CC(C1)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](C)(C)C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)

![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)


![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)

![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)
